Cas no 2168674-91-5 (4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol)

4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol
- 2168674-91-5
- EN300-1277020
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- インチ: 1S/C11H15ClFNO/c1-11(2,3)10(14)6-4-7(12)9(15)8(13)5-6/h4-5,10,15H,14H2,1-3H3
- InChIKey: JMJVQDRLMZRXSX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=CC(=C1)C(C(C)(C)C)N)F)O
計算された属性
- せいみつぶんしりょう: 231.0826200g/mol
- どういたいしつりょう: 231.0826200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 46.2Ų
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1277020-50mg |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 50mg |
$1008.0 | 2023-10-01 | ||
Enamine | EN300-1277020-2500mg |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 2500mg |
$2351.0 | 2023-10-01 | ||
Enamine | EN300-1277020-0.05g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.05g |
$768.0 | 2023-05-23 | ||
Enamine | EN300-1277020-0.1g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.1g |
$804.0 | 2023-05-23 | ||
Enamine | EN300-1277020-1.0g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 1g |
$914.0 | 2023-05-23 | ||
Enamine | EN300-1277020-2.5g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 2.5g |
$1791.0 | 2023-05-23 | ||
Enamine | EN300-1277020-0.25g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.25g |
$840.0 | 2023-05-23 | ||
Enamine | EN300-1277020-0.5g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 0.5g |
$877.0 | 2023-05-23 | ||
Enamine | EN300-1277020-10.0g |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 10g |
$3929.0 | 2023-05-23 | ||
Enamine | EN300-1277020-250mg |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol |
2168674-91-5 | 250mg |
$1104.0 | 2023-10-01 |
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenolに関する追加情報
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol: A Comprehensive Overview
4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol, with the CAS number 2168674-91-5, is a complex organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by its phenolic backbone, which is substituted with a chlorine atom at position 2, a fluorine atom at position 6, and a bulky aminoalkyl group at position 4. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
The synthesis of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol involves a multi-step process that typically begins with the preparation of the phenolic core. Researchers have explored various methodologies to optimize the synthesis of this compound, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this compound.
The structural complexity of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol makes it a valuable building block in drug discovery and material science. In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for developing novel therapeutics targeting various diseases. Its amino group and halogen substituents provide opportunities for further functionalization, enabling the creation of bioactive derivatives with tailored pharmacological properties.
Recent studies have highlighted the potential of 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol in the field of materials science. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The ability to modify its structure through chemical reactions has opened new avenues for designing materials with enhanced electronic and mechanical properties.
In addition to its applications in drug discovery and materials science, 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol has also been studied for its environmental implications. Due to its halogenated structure, this compound exhibits moderate stability under environmental conditions. However, recent research has focused on understanding its biodegradation pathways and assessing its potential impact on ecosystems. These studies are crucial for ensuring the safe handling and disposal of this compound in industrial settings.
The unique combination of functional groups in 4-(1-amino-2,2-dimethylpropyl)-2-chloro-6-fluorophenol makes it an ideal candidate for exploring novel chemical transformations. For example, researchers have recently reported on its use as a chiral auxiliary in asymmetric synthesis. This approach has shown promise in constructing complex chiral molecules with high enantioselectivity.
In conclusion, 4-(1-amino-2,2-dimethylpropyl)-
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